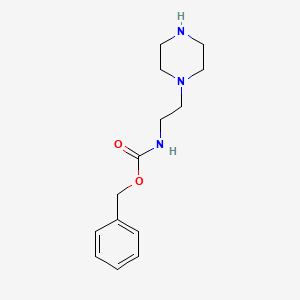

Benzyl (2-(piperazin-1-yl)ethyl)carbamate

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl N-(2-piperazin-1-ylethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2/c18-14(19-12-13-4-2-1-3-5-13)16-8-11-17-9-6-15-7-10-17/h1-5,15H,6-12H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKRYYGAWFUIEFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CCNC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20363907 | |

| Record name | 1-(2-Cbz-aminoethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

302557-33-1 | |

| Record name | Phenylmethyl N-[2-(1-piperazinyl)ethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=302557-33-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Cbz-aminoethyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20363907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Benzyl 2 Piperazin 1 Yl Ethyl Carbamate and Analogues

Synthesis of the (2-(Piperazin-1-yl)ethyl)amine Moiety

The (2-(Piperazin-1-yl)ethyl)amine fragment is a key building block for the synthesis of the target compound. Its preparation involves strategies to introduce the ethyl spacer and to construct or functionalize the piperazine (B1678402) ring.

Strategies for Introducing the Ethyl Spacer

The ethylamine (B1201723) or hydroxyethyl (B10761427) side chain can be introduced onto the piperazine ring through several methods. A common approach is the N-alkylation of piperazine with a suitable two-carbon electrophile. For example, reacting piperazine with 2-chloroethanol (B45725) or ethylene (B1197577) oxide can yield 1-(2-hydroxyethyl)piperazine. Subsequent conversion of the hydroxyl group to an amine, for instance via a mesylate or tosylate intermediate followed by reaction with an amine source, can provide the desired ethylamine moiety.

Alternatively, 1-(2-aminoethyl)piperazine (B7761512) is a commercially available starting material, which simplifies the synthetic sequence considerably. sigmaaldrich.comwikipedia.orgsigmaaldrich.comsigmaaldrich.com The production of 1-(2-aminoethyl)piperazine can be achieved through the reaction of ethylenediamine (B42938) or ethanolamine/ammonia mixtures over a catalyst. wikipedia.org Another industrial method involves the reaction of ethylene dichloride with ammonia, which produces a mixture of ethylene amines, including 1-(2-aminoethyl)piperazine, that are then separated by distillation. wikipedia.org

Methods for Constructing or Derivatizing the Piperazine Ring

The piperazine ring itself is a common heterocycle in pharmaceuticals and can be synthesized through various methods. nih.govresearchgate.net Classical approaches include the cyclization of diethanolamine (B148213) with a primary amine in the presence of a dehydration catalyst like alumina-nickel or Raney nickel. google.com For instance, heating diethanolamine with ethylamine can produce N-ethylpiperazine. google.com Similarly, the cyclization of ethylenediamine is another route. researchgate.net

More modern and versatile methods for constructing substituted piperazines have been developed. These include palladium-catalyzed cyclization reactions and intramolecular hydroamination of suitable amino-alkene precursors. organic-chemistry.org For many applications, including the synthesis of the title compound, piperazine and its simple derivatives like 1-(2-aminoethyl)piperazine are readily available, making their de novo synthesis unnecessary for many laboratory-scale preparations. sigmaaldrich.comwikipedia.orgsigmaaldrich.comsigmaaldrich.com

Derivatization of the piperazine ring is a key strategy. For instance, in the synthesis of certain pharmaceuticals, an N-arylpiperazine is formed via Buchwald-Hartwig coupling or the Ullmann-Goldberg reaction between an aryl halide and piperazine. nih.gov N-alkylation is another fundamental transformation, often achieved by reacting piperazine with alkyl halides or through reductive amination. nih.gov

Convergent and Linear Synthesis Approaches

| Synthetic Strategy | Description | Advantages | Disadvantages |

| Linear | Sequential modification of a starting material. | Conceptually simple to plan. | Lower overall yield for long sequences, late-stage failures are costly. fiveable.meyoutube.com |

| Convergent | Independent synthesis of key fragments followed by their coupling. | Higher overall yield, allows for parallel synthesis, more flexible. fiveable.meyoutube.com | Requires careful planning of the fragment coupling reaction. |

Protecting Group Strategies for Amine and Hydroxyl Functionalities

Given that 1-(2-aminoethyl)piperazine has three amine groups with different reactivities (primary, secondary, and tertiary), a robust protecting group strategy is essential for the selective synthesis of Benzyl (B1604629) (2-(piperazin-1-yl)ethyl)carbamate. nih.gov The goal is to selectively form the carbamate (B1207046) on the primary amine of the ethylamino side chain.

One common strategy involves the use of the tert-butoxycarbonyl (Boc) group. The secondary amine of the piperazine ring can be selectively protected with a Boc group to form tert-butyl 4-(2-aminoethyl)piperazine-1-carboxylate. This protection is typically achieved by reacting 1-(2-aminoethyl)piperazine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). With the more nucleophilic secondary amine of the piperazine ring masked, the primary amine of the ethyl side chain is then available for reaction with a benzyl carbonylating agent. The Boc group is stable under the conditions used for carbamate formation and can be subsequently removed under acidic conditions if desired.

The synthesis of N-Boc protected piperazine derivatives is a well-documented process, often starting from piperazine itself or from precursors like diethanolamine. mdpi.comacs.org The use of orthogonal protecting groups is a key concept in complex synthesis, allowing for the selective removal of one protecting group in the presence of others. nih.govsigmaaldrich.com For instance, if further modification of the piperazine nitrogen were required, a protecting group labile under different conditions than the benzyl carbamate would be chosen. The benzyl carbamate (Cbz or Z group) itself is a protecting group that is stable to a variety of conditions but can be removed by catalytic hydrogenation.

| Protecting Group | Reagent for Protection | Conditions for Removal | Orthogonality with Cbz |

| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O) | Acidic conditions (e.g., TFA, HCl) | Yes |

| 9-Fluorenylmethoxycarbonyl (Fmoc) | Fmoc-Cl, Fmoc-OSu | Basic conditions (e.g., piperidine) | Yes |

| Benzyl (Bn) | Benzyl bromide, benzyl chloride | Catalytic hydrogenation | No |

Novel and Green Chemistry Synthetic Methodologies

In recent years, there has been a significant shift towards "green chemistry" principles in the synthesis of carbamates, including piperazine-containing compounds. researchgate.net This involves the use of less hazardous materials, alternative energy sources, and more sustainable reaction conditions.

Catalysis plays a pivotal role in modern organic synthesis, offering pathways to carbamates that are both efficient and selective. Various catalytic systems have been explored for the synthesis of benzyl carbamates and related structures.

One notable approach involves the use of metal catalysts. For instance, a method for synthesizing benzyl carbamate utilizes a catalyst composed of iron oxide, titanium oxide, and nickel oxide on an alumina (B75360) support. This reaction proceeds with urea (B33335) and benzyl alcohol as reactants under reduced pressure at temperatures between 140-180°C, achieving high conversion rates of urea and selectivity for the desired benzyl carbamate. google.com Another strategy employs a low-valent cobalt catalyst, generated from CoI₂, a phosphine (B1218219) ligand, and zinc powder, for the preparation of N-aryl carbamates from N-protected amines and benzyl formates. rsc.org This method allows for the in situ generation of both isocyanates and benzyl alcohols. rsc.org

Copper-catalyzed reactions have also been shown to be effective. A cross-coupling reaction of amines with alkoxycarbonyl radicals generated from carbazates provides carbamates under mild conditions, and this method is compatible with a wide range of amines. organic-chemistry.org Furthermore, tin-catalyzed transcarbamoylation of alcohols with phenyl carbamate presents a mild and functional-group-tolerant route to carbamates. researchgate.net

Non-metallic catalysts are also gaining traction. Indium triflate has been used to catalyze the synthesis of primary carbamates from alcohols and urea, which serves as an environmentally friendly carbonyl source. organic-chemistry.org Additionally, the use of basic catalysts has been shown to convert aliphatic amines to carbamates from carbon dioxide and alcohols under mild conditions. psu.edursc.org

Table 1: Catalytic Approaches in Carbamate Synthesis

| Catalyst System | Reactants | Key Features |

|---|---|---|

| Iron oxide, titanium oxide, nickel oxide on alumina | Urea, Benzyl alcohol | High conversion and selectivity under reduced pressure. google.com |

| Low-valent cobalt with phosphine ligand and zinc | N-protected amines, Benzyl formates | In situ generation of isocyanates and benzyl alcohols. rsc.org |

| Copper catalyst | Amines, Carbazates | Mild conditions, wide amine scope. organic-chemistry.org |

| Tin catalyst | Alcohols, Phenyl carbamate | Transcarbamoylation with broad functional group tolerance. researchgate.net |

| Indium triflate | Alcohols, Urea | Eco-friendly carbonyl source, good to excellent yields. organic-chemistry.org |

| Basic catalysts | Amines, Alcohols, CO₂ | Halogen-free, mild reaction conditions. psu.edursc.org |

A significant advancement in green chemistry is the development of solvent-free reaction conditions, which reduce waste and minimize the use of toxic and flammable organic solvents. umich.edu

One such method for the preparation of primary carbamates involves a solvent-free reaction using silica (B1680970) sulfuric acid as a mild and effective reagent. umich.edu Another approach describes a simple and efficient solvent-free method for preparing primary carbamates from alcohols, sodium cyanate, and trichloroacetic acid at room temperature. tubitak.gov.trresearchgate.net This "grindstone chemistry" approach offers high yields and purity without the need for solvents. umich.edu

The use of deep eutectic solvents (DESs) has also been explored for carbamate synthesis. acs.org These solvents are biodegradable and have low toxicity, making them an environmentally benign alternative to traditional organic solvents. Furthermore, reactions utilizing carbon dioxide as a C1 source are particularly attractive from a green chemistry perspective, as CO₂ is non-toxic, abundant, and inexpensive. psu.edursc.org The direct conversion of low-concentration CO₂ into carbamates has been achieved using Si(OMe)₄ as a regenerable reagent and DBU as a CO₂ capture agent and catalyst. organic-chemistry.org

Table 2: Environmentally Benign Synthesis of Carbamates

| Methodology | Reagents/Conditions | Advantages |

|---|---|---|

| Grindstone Chemistry | Silica sulfuric acid or trichloroacetic acid, sodium cyanate, alcohol | Solvent-free, room temperature, high yield and purity. umich.edutubitak.gov.trresearchgate.net |

| Deep Eutectic Solvents (DESs) | Choline chloride-based DES | Use of less reactive alkyl chlorides, good yields. acs.org |

| Carbon Dioxide Utilization | CO₂, amines, alcohols | Use of a non-toxic, abundant C1 source. psu.edursc.org |

| Regenerable Reagent System | Si(OMe)₄, DBU, CO₂ | Direct conversion of low-concentration CO₂. organic-chemistry.org |

Flow chemistry, or continuous-flow synthesis, offers several advantages over traditional batch processing, including enhanced safety, improved scalability, and the ability to telescope reaction steps. beilstein-journals.org

A continuous-flow process has been developed that couples a Curtius rearrangement with a biocatalytic impurity tagging strategy to produce various Cbz-carbamate products. beilstein-journals.org This method utilizes immobilized CALB (Candida antarctica lipase (B570770) B) to remove residual benzyl alcohol, simplifying purification. beilstein-journals.org Another continuous-flow approach for synthesizing carbamates from CO₂, amines, and alkyl halides has been reported, which operates without an additional catalyst and under mild conditions, significantly reducing reaction times. nih.govacs.org This process often yields analytically pure products after a simple acidic workup, avoiding the need for column chromatography. acs.org

Flow chemistry has also been applied to the synthesis of piperazine derivatives, highlighting its potential for creating important chemical building blocks for the pharmaceutical industry. organic-chemistry.org These continuous methods are not only more efficient but also inherently safer, especially when dealing with potentially hazardous intermediates like isocyanates. nih.gov

Table 3: Flow Chemistry in Carbamate Synthesis

| Flow Chemistry Approach | Key Features | Benefits |

|---|---|---|

| Coupled Curtius Rearrangement and Biocatalysis | Immobilized CALB for impurity removal. beilstein-journals.org | High yield and purity of Cbz-carbamates. beilstein-journals.org |

| Catalyst-Free CO₂ Utilization | Employs amines, alkyl halides, and DBU. nih.govacs.org | Rapid synthesis, mild conditions, minimal purification. acs.org |

| Piperazine Derivative Synthesis | Applicable to various piperazine analogues. | Streamlined production of pharmaceutical intermediates. organic-chemistry.org |

Isolation and Purification Techniques for Synthesized Compounds

The isolation and purification of the target compound, Benzyl (2-(piperazin-1-yl)ethyl)carbamate, and its analogues are critical steps to ensure high purity, which is essential for their intended applications.

Chromatographic techniques are extensively used for the purification of piperazine derivatives and carbamates.

Column chromatography is a fundamental purification technique. For instance, in the synthesis of piperazine-containing compounds, column chromatography on silica gel is a common method for isolating the desired products. mdpi.comevitachem.com

High-Performance Liquid Chromatography (HPLC) is a powerful analytical and preparative tool for separating and purifying complex mixtures. researchgate.net For piperazine and its derivatives, which may lack a strong chromophore, derivatization is often employed to allow for UV detection. jocpr.comresearchgate.net A common derivatizing agent is 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl), which reacts with piperazine to form a stable, UV-active derivative. jocpr.comresearchgate.net Reversed-phase HPLC with C18 columns is frequently used, although for some piperazine derivatives, normal-phase systems may be necessary to achieve adequate separation. researchgate.netresearchgate.netunodc.org The mobile phase composition is optimized to enhance chromatographic efficiency and resolution; for example, a mixture of acetonitrile (B52724), methanol (B129727), and diethylamine (B46881) has been used successfully with a Chiralpak IC column. jocpr.com

Table 4: HPLC Methods for Piperazine Derivative Analysis

| HPLC Column | Mobile Phase | Detection | Application |

|---|---|---|---|

| Chiralpak IC | Acetonitrile/Methanol/DEA | UV (after derivatization with NBD-Cl) | Determination of piperazine in active pharmaceutical ingredients. jocpr.com |

| C18 | Acetonitrile/Water | DAD | Quantitative analysis of various piperazine derivatives. researchgate.net |

| Primesep 100/200 | Acetonitrile/Water with acid modifier | ELSD, CAD, LC/MS | Analysis of hydrophilic basic compounds like piperazine. sielc.com |

Crystallization is a crucial technique for obtaining highly pure solid compounds. For many carbamates and piperazine derivatives, crystallization or recrystallization is the final purification step.

In the synthesis of benzyl carbamate, after initial separation, the product can be further purified by recrystallization. google.com For piperazine itself, a method for recovery and purification involves the formation of piperazine hexahydrate, which can be precipitated from a mixture of other nitrogenous compounds. google.com The precipitate can then be washed with a suitable solvent, such as pentane, to remove impurities. google.com The choice of solvent is critical in recrystallization to ensure that the desired compound has low solubility at cool temperatures while impurities remain dissolved. Simple filtration is often sufficient to obtain pure products, especially in well-designed synthetic routes that minimize side product formation. organic-chemistry.org The crystal and molecular structures of some carbamates have been determined, which can provide insights into their solid-state properties. acs.orgnih.gov

Advanced Purification for Research-Grade Purity

Achieving research-grade purity for this compound, typically defined as >98% or >99%, necessitates a multi-step purification strategy that goes beyond basic workup procedures. The process involves the systematic removal of starting materials, reaction by-products, and closely related structural impurities. The final purity is a critical factor, as even minor impurities can significantly impact the results of subsequent biological assays or chemical reactions. The purification workflow often integrates several chromatographic and non-chromatographic techniques, culminating in a final polishing step to isolate the compound at the desired specification. Verification of purity is typically confirmed through a combination of analytical methods, such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Initial Purification: Flash Column Chromatography

Following the initial synthesis and extraction, the crude product containing this compound is often subjected to flash column chromatography. This technique is highly effective for separating the target compound from less polar or more polar impurities on a larger scale. orgsyn.org The choice of stationary phase and mobile phase is critical for achieving good separation. For piperazine and carbamate derivatives, silica gel is a common stationary phase. orgsyn.orgscirp.org A gradient elution system, starting with a non-polar solvent and gradually increasing the polarity, is typically employed. For instance, a gradient of ethyl acetate (B1210297) in hexanes can effectively separate the desired product from non-polar by-products and unreacted starting materials. orgsyn.org The progress of the separation is monitored by Thin-Layer Chromatography (TLC) to identify and combine the fractions containing the pure compound. mdpi.com

Intermediate Purification: Recrystallization

For further purification, particularly to remove isomers or impurities with similar polarity, recrystallization can be an effective and economical method. orgsyn.org The selection of an appropriate solvent or solvent system is paramount. The ideal solvent will dissolve the compound completely at an elevated temperature but show poor solubility at lower temperatures, allowing the target molecule to crystallize out upon cooling while impurities remain in the solvent. For carbamate compounds, solvent systems like ethyl acetate/hexane (B92381) or tert-butyl methyl ether (TBME) have been used successfully. orgsyn.org This step can significantly enhance the purity of the material obtained from column chromatography.

Final Polishing: Preparative High-Performance Liquid Chromatography (Prep-HPLC)

For achieving the highest level of purity (>99.5%), Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the method of choice. ardena.comknauer.net This technique offers superior resolution compared to standard column chromatography and can separate very closely related impurities. thermofisher.com Reverse-phase HPLC is commonly used for purifying polar organic compounds like this compound. A C18 column is a standard choice for the stationary phase. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with an acidic modifier such as trifluoroacetic acid (TFA) or formic acid to ensure sharp, symmetrical peaks by protonating the amine functionalities. nih.gov The conditions developed on an analytical HPLC scale can be scaled up for preparative purification. google.com After separation, the collected fractions containing the pure compound are combined, and the solvent is removed, often via lyophilization, to yield the final product as a salt (e.g., TFA salt), which may require a subsequent salt-freeing step if the free base is desired.

Structure Activity Relationship Sar Studies of Benzyl 2 Piperazin 1 Yl Ethyl Carbamate Derivatives

Systematic Modification Strategies of the Benzyl (B1604629) Moiety

The benzyl group of benzyl (2-(piperazin-1-yl)ethyl)carbamate is a primary target for modification to explore its impact on biological activity. Alterations to the aromatic ring, bioisosteric replacements, and changes to the linker can significantly affect the compound's interaction with its biological target.

Aromatic Ring Substitutions (Electronic and Steric Effects)

The substitution pattern on the phenyl ring of the benzyl moiety can profoundly influence the electronic and steric properties of the entire molecule. These changes, in turn, can modulate binding affinity and efficacy. Research on analogous series of piperazine (B1678402) derivatives provides insights into these effects. For instance, studies on benzoyl and cinnamoyl piperazine amides have shown that substitutions on the aromatic ring can lead to significant variations in inhibitory potency. nih.gov

Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density of the aromatic ring and its ability to participate in π-π stacking or cation-π interactions with the target protein. The position of the substituent (ortho, meta, or para) is also critical, as it dictates the spatial orientation of the functional group and can introduce steric hindrance or create new favorable interactions.

For example, in a series of (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone conjugates, the presence and position of substituents on the benzyl ring were found to be critical for cytotoxic activity. rsc.org While direct data on this compound is limited, analogous findings suggest a similar trend.

Table 1: Hypothetical SAR of Aromatic Ring Substitutions on the Benzyl Moiety

| Substituent (R) | Position | Electronic Effect | Steric Effect | Anticipated Impact on Activity |

|---|---|---|---|---|

| -H | - | Neutral | Minimal | Baseline |

| -OCH₃ | para | Electron-donating | Moderate | Potentially increases activity through favorable interactions. |

| -Cl | para | Electron-withdrawing | Moderate | May enhance binding through specific halogen bonding. |

| -NO₂ | para | Strongly electron-withdrawing | Moderate | Could decrease activity due to unfavorable electronics or steric bulk. |

| -CH₃ | ortho | Electron-donating | High | Likely to decrease activity due to steric hindrance. |

Bioisosteric Replacements of the Benzyl Group

Bioisosteric replacement is a powerful strategy in drug design to improve potency, selectivity, or pharmacokinetic properties. Replacing the benzyl group with other aromatic or heteroaromatic rings can explore different binding modes and interactions. A study on arylalkyl 4-benzyl piperazine derivatives showed that replacing the benzyl group with a naphthylmethyl group resulted in a potent ligand. nih.gov This suggests that extending the aromatic system can be beneficial.

Table 2: Potential Bioisosteric Replacements for the Benzyl Group

| Original Moiety | Bioisosteric Replacement | Rationale for Replacement | Potential Outcome |

|---|---|---|---|

| Benzyl | Thienylmethyl | Introduces a sulfur atom, alters electronic distribution. | May form new interactions; potential for altered metabolic profile. |

| Benzyl | Pyridylmethyl | Introduces a nitrogen atom, increases polarity. | Can act as a hydrogen bond acceptor, potentially improving solubility. |

| Benzyl | Naphthylmethyl | Increases surface area and potential for hydrophobic interactions. | May enhance binding affinity through increased van der Waals forces. nih.gov |

| Benzyl | Furanylmethyl | Introduces an oxygen atom, alters electronic properties. | May act as a hydrogen bond acceptor. |

Chain Length and Branching Variations of the Benzyl Linker

The methylene (B1212753) linker connecting the phenyl ring to the carbamate (B1207046) oxygen is another point for modification. Altering the chain length or introducing branching can impact the flexibility and orientation of the aromatic ring, which can be critical for optimal binding.

Increasing the chain length (e.g., to a phenethyl or phenylpropyl group) provides greater conformational freedom, which may allow the aromatic ring to access a deeper binding pocket. Conversely, a longer, more flexible linker could also lead to an entropic penalty upon binding, thus reducing affinity. Research on piperazine-containing linkers in other contexts has highlighted the importance of linker rigidity and length in optimizing biological activity. nih.gov

Introducing branching on the linker, such as with an α-methylbenzyl group, restricts conformational flexibility. This can be advantageous if it pre-organizes the molecule in a bioactive conformation, but detrimental if it prevents the molecule from adopting the necessary binding pose.

Structural Diversification of the Carbamate Group

The carbamate moiety is a key structural feature, acting as a linker and potentially participating in hydrogen bonding interactions. Modifications to both the nitrogen and oxygen atoms of the carbamate can provide valuable SAR insights.

Variations in the Carbamate Nitrogen Substituents

The hydrogen atom on the carbamate nitrogen is a potential hydrogen bond donor. Replacing this hydrogen with small alkyl groups (e.g., methyl, ethyl) would eliminate this hydrogen bonding capability, which can help to determine its importance for activity. If activity is maintained or improved, it may suggest that this hydrogen bond is not crucial or that the alkyl group occupies a favorable hydrophobic pocket.

Studies on other carbamate-containing compounds have shown that N-alkylation can significantly impact biological activity. For example, in a series of piperidine (B6355638) and piperazine carbamates designed as enzyme inhibitors, modifications to the carbamate and surrounding structures were critical for potency and selectivity.

Modifications of the Carbamate Oxygen Linkage

In a study of benserazide (B1668006) derivatives, the modification of a similar linker region was shown to be critical for inhibitory activity, highlighting the importance of the atoms and their arrangement in this part of the molecule. rsc.org

Table 3: Potential Modifications of the Carbamate Group

| Modification Type | Specific Change | Rationale | Anticipated SAR Outcome |

|---|---|---|---|

| N-Substitution | Replace -NH- with -N(CH₃)- | Remove hydrogen bond donor capability; introduce small hydrophobic group. | A decrease in activity would suggest the H-bond is important. |

| Linkage Isostere | Replace -O-CO-NH- with -NH-CO-O- (Reverse Carbamate) | Alters the orientation of hydrogen bond donor/acceptor sites. | Significant change in activity would highlight the geometric importance of the linker. |

| Linkage Isostere | Replace -O-CO-NH- with -CH₂-NH-CO- (Amide) | Changes linker flexibility and hydrogen bonding pattern. | Provides insight into the role of the carbamate oxygen. |

| Linkage Isostere | Replace -O-CO-NH- with -NH-CO-NH- (Urea) | Introduces an additional hydrogen bond donor. | May enhance binding if an additional H-bond acceptor is present in the target. |

Exploration of the Piperazine Ring System

The piperazine ring is a common scaffold in drug discovery, valued for its ability to introduce a basic center, which can enhance aqueous solubility and form critical interactions with biological targets. nih.govnih.gov Modifications to this ring system are a key strategy in modulating the pharmacological profile of this compound derivatives.

Substitutions on the Piperazine Nitrogen Atoms

The nitrogen atoms of the piperazine ring offer convenient points for chemical modification. The parent compound, this compound, has a benzyl carbamate group attached to one nitrogen of the piperazine ring via an ethyl linker. The second nitrogen atom is typically unsubstituted, providing a site for introducing a wide variety of substituents.

The nature of the substituent on the second nitrogen (N') of the piperazine ring can significantly impact biological activity. In many classes of piperazine-containing drugs, this position is crucial for target engagement and for fine-tuning pharmacokinetic properties. For instance, in a series of N-aryl-N'-benzylpiperazines evaluated for antipsychotic activity, the nature of the group on the benzyl moiety, which is analogous to the substituent on the second piperazine nitrogen, had a profound effect on receptor binding affinities and in vivo activity. nih.gov

Research on other N-substituted piperazine series has shown that the introduction of different alkyl or aryl groups can modulate activity. For example, in a study of rifamycin (B1679328) derivatives, the N-alkyl substituent on the piperazine ring (methyl vs. cyclopentyl) was found to influence their interaction with lipid membranes, which could explain differences in their pharmacokinetic properties. blumberginstitute.org Similarly, in a series of chalcone-piperazine derivatives, altering the substituent on the piperazine nitrogen from a phenyl to a benzyl or a substituted phenyl group led to variations in their inhibitory profiles against carbonic anhydrase isoenzymes. nih.gov

Table 1: Impact of Hypothetical Substitutions on the Piperazine Nitrogen (N') on Biological Activity

| Substituent (R) on N' | Expected Impact on Physicochemical Properties | Potential Influence on Biological Activity |

| Hydrogen (unsubstituted) | High polarity, potential for H-bond donation | May serve as a baseline for activity. |

| Methyl | Increased lipophilicity (slight) | Can probe for small hydrophobic pockets. |

| Benzyl | Significant increase in lipophilicity and steric bulk | May enhance binding through aromatic interactions. |

| 4-Fluorobenzyl | Introduction of a polar group on the aromatic ring | Can explore interactions with halogen-binding pockets. |

| 2-Hydroxyethyl | Increased polarity and H-bonding potential | May improve aqueous solubility and target specific H-bond donors/acceptors. |

Conformational Analysis of Substituted Piperazine Rings

The piperazine ring typically adopts a chair conformation to minimize steric strain. However, the presence of substituents can influence the conformational equilibrium and the orientation of these substituents (axial vs. equatorial). The preferred conformation can, in turn, affect how the molecule presents its pharmacophoric features to a biological target. nih.gov

For N-substituted piperazines, the substituent on one nitrogen can influence the conformational preference of a group on the other nitrogen. For instance, in 1-acyl and 1-aryl 2-substituted piperazines, the axial conformation was found to be preferred. This axial orientation can be further stabilized by intramolecular hydrogen bonds, which can be critical for biological activity. nih.gov

In the context of this compound derivatives, the conformation of the piperazine ring will determine the spatial relationship between the benzyl carbamate moiety and the substituent on the second nitrogen. This spatial arrangement is critical for optimal interaction with a binding site. Computational modeling and NMR studies are often employed to understand these conformational preferences and their correlation with activity.

Ring System Bioisosteric Replacements (e.g., Piperidine, Pyrrolidine)

Bioisosteric replacement is a powerful strategy in drug design to improve potency, selectivity, or pharmacokinetic properties while maintaining the key interactions with the biological target. nih.gov The piperazine ring can be replaced by other cyclic amines such as piperidine or pyrrolidine (B122466).

Piperidine: Replacing piperazine with piperidine removes one of the nitrogen atoms, which can have several consequences. It reduces the basicity of the molecule and alters the hydrogen bonding capacity. In some cases, this can be beneficial. For example, in a series of histamine (B1213489) H3 and sigma-1 receptor antagonists, replacing a piperazine with a piperidine moiety was a critical structural element for achieving dual activity. acs.orgnih.gov Structure-activity relationship studies on substituted N-benzyl piperidines have shown that modifications to the piperidine ring and the N-benzyl group can fine-tune transporter affinity and selectivity. researchgate.netnih.gov

Pyrrolidine: Replacing the six-membered piperazine ring with a five-membered pyrrolidine ring alters the geometry and conformational flexibility of the scaffold. Pyrrolidine-based mimetics of piperazine have been successfully used in drug design. nih.gov

The choice of a specific bioisostere depends on the specific requirements of the target and the desired pharmacological profile.

Table 2: Bioisosteric Replacements for the Piperazine Ring and Their Potential Effects

| Bioisosteric Replacement | Key Structural Change | Potential Impact on Properties and Activity |

| Piperidine | Removal of one nitrogen atom | Reduced basicity, altered H-bonding, may improve selectivity. acs.orgnih.gov |

| Pyrrolidine | Five-membered ring | Different geometry and flexibility, may access different binding modes. nih.gov |

| Homopiperazine (1,4-diazepane) | Seven-membered ring | Increased flexibility, may improve antitumor activity in some scaffolds. nih.gov |

Impact of the Ethyl Spacer Modifications

The two-carbon ethyl spacer connecting the piperazine ring to the carbamate nitrogen plays a critical role in positioning the two moieties correctly for optimal interaction with a biological target. Modifications to this linker can significantly alter the compound's activity.

Homologation or Dehomologation of the Alkyl Chain

Homologation, the process of adding one or more methylene units to an alkyl chain, is a common strategy to explore the optimal linker length for biological activity. Conversely, dehomologation involves shortening the chain.

Homologation (e.g., propyl, butyl linker): Increasing the length of the ethyl spacer to a propyl or butyl chain can allow the piperazine and benzyl carbamate moieties to access binding pockets that are further apart. However, this also increases lipophilicity and conformational flexibility, which may not always be favorable. Studies on ethylenediamine (B42938) derivatives have shown that modifying the alkyl chain length can significantly impact receptor affinity. acs.org

Dehomologation (e.g., methyl linker): Shortening the linker to a single methylene group would bring the piperazine and benzyl carbamate groups closer together, which could be beneficial if the target's binding sites are in close proximity.

The optimal linker length is highly dependent on the topology of the binding site.

Table 3: Effect of Alkyl Chain Homologation on Spacer Properties

| Spacer Length | Change from Ethyl | Potential Impact on Activity |

| Methyl (CH₂) | Dehomologation | May be optimal for targets with adjacent binding sites. |

| Propyl (CH₂CH₂CH₂) | Homologation | Increases distance and flexibility; may access more distant binding pockets. |

| Butyl (CH₂CH₂CH₂CH₂) | Homologation | Further increases distance and lipophilicity; may lead to non-specific binding. |

Introduction of Heteroatoms or Unsaturation within the Spacer

Introducing heteroatoms (e.g., oxygen, sulfur) or unsaturation (e.g., double or triple bonds) into the ethyl spacer can have profound effects on the molecule's properties.

Heteroatoms: Replacing a methylene group with an oxygen atom (ether linkage) or a sulfur atom (thioether linkage) can introduce a hydrogen bond acceptor and alter the conformational preferences of the linker. nih.gov This can lead to new interactions with the target and improve physicochemical properties. For example, the introduction of a heteroatom in the linker is a common feature in the pharmacophore models for various receptor ligands. acs.orgnih.gov

Unsaturation: The introduction of a double bond (alkene) or a triple bond (alkyne) would make the spacer more rigid and planar. This can be advantageous if a specific, rigid conformation is required for binding. The altered electronic properties of the unsaturated bond could also influence interactions with the target.

These modifications provide a means to fine-tune the geometry, flexibility, and polarity of the spacer to achieve optimal biological activity.

Computational SAR Approaches

Computational SAR approaches are essential in modern drug discovery to predict the biological activity of chemical compounds and to guide the design of more potent and selective analogs. These methods correlate the structural or physicochemical properties of molecules with their activities.

3D-QSAR Studies for Predictive Modeling

Three-dimensional quantitative structure-activity relationship (3D-QSAR) is a powerful computational technique used to establish a correlation between the 3D properties of a set of molecules and their biological activities. For piperazine-containing scaffolds, 3D-QSAR models have been successfully developed to predict activities for various targets. For instance, studies on piperazine derivatives have utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive models. These models generate contour maps that visualize the regions where steric bulk, electrostatic charge, hydrophobicity, and hydrogen bonding character are favorable or unfavorable for activity, thus guiding the design of new derivatives.

A typical 3D-QSAR study involves:

Dataset Selection: A series of structurally related compounds with a range of biological activities is chosen.

Molecular Modeling: The 3D structure of each molecule is generated and optimized to its lowest energy conformation.

Alignment: The molecules are superimposed onto a common template or scaffold.

Field Calculation: Steric and electrostatic fields (for CoMFA) or similarity indices (for CoMSIA) are calculated around each molecule.

Statistical Analysis: Partial Least Squares (PLS) regression is used to derive a mathematical equation linking the calculated fields to the biological activities.

Model Validation: The predictive power of the model is rigorously tested using internal (cross-validation) and external validation techniques.

While no specific 3D-QSAR studies on this compound were found, this methodology would be applicable to understand how modifications to the benzyl ring, the piperazine core, or the carbamate linker affect a given biological activity.

Ligand-Based and Structure-Based SAR Analysis

Both ligand-based and structure-based methods are pivotal for understanding SAR, especially when structural information about the biological target is either available or absent.

Ligand-Based SAR: This approach is used when the 3D structure of the biological target (e.g., a receptor or enzyme) is unknown. It relies on the principle that molecules with similar structures are likely to have similar biological activities. The analysis focuses on a series of active compounds to identify the common structural features, or pharmacophore, required for activity. Methods include pharmacophore modeling and 2D-QSAR, which can correlate properties like lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft parameters) with activity. For piperazine derivatives, ligand-based studies have identified key features such as hydrogen bond donors/acceptors and aromatic rings as crucial for activity against various targets.

Structure-Based SAR: When the 3D structure of the target protein is available (from X-ray crystallography or NMR, for example), structure-based drug design can be employed. This involves molecular docking, where derivatives are computationally placed into the binding site of the target to predict their binding orientation and affinity. These predictions help rationalize the observed SAR and guide the design of new compounds with improved interactions. For example, docking studies on various benzylpiperazine derivatives have elucidated key interactions, such as hydrogen bonds and pi-pi stacking, with amino acid residues in the target's active site, explaining why certain substitutions enhance potency.

Correlation of Structural Features with Specific Biological Activities in Preclinical Models

Preclinical studies evaluate the biological activity of new chemical entities in cellular (in vitro) and animal (in vivo) models. The data from these studies are crucial for establishing a direct link between a compound's structural features and its pharmacological effects.

For the broader class of benzylpiperazine and piperazine carbamate derivatives, SAR studies have revealed several important correlations:

Substitutions on the Benzyl Ring: The position, number, and nature of substituents on the phenyl ring of the benzyl group can dramatically influence activity and selectivity. For instance, in a series of acetylcholinesterase inhibitors, dimethoxy substitution on the benzyl ring was found to be optimal for potency. Electron-withdrawing or electron-donating groups can alter the electronic properties and binding interactions of the ring.

Modifications of the Piperazine Ring: The piperazine ring itself is a versatile scaffold. Its basic nitrogen atoms can be critical for forming salt bridges or hydrogen bonds with acidic residues in a target protein. The substitution pattern on the second nitrogen of the piperazine ring is a common site for modification to tune potency, selectivity, and pharmacokinetic properties.

The table below illustrates hypothetical modifications to the this compound scaffold and the potential impact on biological activity based on general SAR principles observed in related compound series.

| Compound Name | Modification from Parent Compound | Predicted Impact on Activity (General Principle) |

| This compound | Parent Compound | Baseline Activity |

| (4-Chlorobenzyl) (2-(piperazin-1-yl)ethyl)carbamate | Addition of Chloro group to Benzyl ring | May increase potency via halogen bonding or altered electronics. |

| (4-Methoxybenzyl) (2-(piperazin-1-yl)ethyl)carbamate | Addition of Methoxy group to Benzyl ring | May increase hydrogen bonding capacity or alter solubility. |

| Benzyl (2-(4-methylpiperazin-1-yl)ethyl)carbamate | Methylation of second Piperazine Nitrogen | May alter basicity and pharmacokinetic properties. |

| Phenyl (2-(piperazin-1-yl)ethyl)carbamate | Removal of Methylene group from Benzyl | Reduces flexibility; may increase or decrease binding affinity. |

Molecular Mechanisms and Biological Interactions in Preclinical Models

Investigation of Enzyme Inhibition Profiles

The carbamate (B1207046) functional group is a well-known pharmacophore, particularly recognized for its role as an inhibitor of various hydrolase enzymes. mdpi.comnih.gov The inclusion of a piperazine (B1678402) ring often confers specificity and can modulate the potency and selectivity of the compound towards different enzyme targets. nih.govnih.gov

Cholinesterase Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase) in In Vitro Systems

The inhibition of cholinesterases, including Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), is a key strategy in the symptomatic treatment of Alzheimer's disease. researchgate.netresearchgate.net The carbamate moiety is a known pharmacophore for cholinesterase inhibition, acting as a substrate analogue that carbamoylates a serine residue in the enzyme's active site, leading to a more stable, inhibited complex than the transient acetylation by the natural substrate, acetylcholine. mdpi.comnih.gov

Piperazine derivatives have been investigated as AChE and BChE inhibitors. nih.gov Studies on novel carbamate derivatives incorporating N-benzylpiperazine moieties have revealed significant inhibitory activity, particularly against BChE. nih.gov For instance, the compound 3-(4-phenyl-piperazin-1-ylmethyl)-phenyl phenylcarbamate was identified as a potent BChE inhibitor with an IC₅₀ value of 2.00 μM. nih.gov Generally, O-Aromatic (thio)carbamates exhibit weak to moderate inhibition of both cholinesterases, with IC₅₀ values for BChE often being lower than those for AChE, indicating a degree of selectivity. mdpi.com Some N,N-disubstituted carbamates have demonstrated stronger BChE inhibition than the established drugs rivastigmine (B141) and galantamine. mdpi.com

nih.govmdpi.commdpi.comnih.govnih.govnih.gov| Compound Class/Derivative | Target Enzyme | Inhibition (IC₅₀/Kᵢ) | Reference |

|---|---|---|---|

| 3-(4-phenyl-piperazin-1-ylmethyl)-phenyl phenylcarbamate | BuChE | IC₅₀ = 2.00 μM | |

| O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | AChE | IC₅₀ = 38.98 µM | |

| 2-(phenylcarbamoyl)phenyl diphenylcarbamate | BChE | IC₅₀ = 1.60 µM | |

| Piperazine Derivatives (General) | AChE | IC₅₀ = 4.59-6.48 µM | |

| Piperazine Derivatives (General) | BChE | IC₅₀ = 4.85-8.35 µM | |

| Carbamate Derivatives (General) | AChE | Kᵢ = 0.209–0.291 nM |

Endocannabinoid Hydrolase Modulation (e.g., MAGL, FAAH) in Cellular Assays

The endocannabinoid system's primary degrading enzymes, fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (B570770) (MAGL), are significant therapeutic targets. nih.govresearchgate.net Piperidine (B6355638) and piperazine carbamates have emerged as a privileged chemical scaffold for developing potent and selective inhibitors of these enzymes. nih.gov Research has shown that these scaffolds can be precisely modified to achieve either MAGL-selective inhibition or dual MAGL-FAAH inhibition. nih.govacs.org

The key to this tunability lies in the substitution attached to the piperidine or piperazine ring. nih.govacs.org For example, attaching a bisarylcarbinol moiety tends to result in MAGL-selective inhibitors, whereas an aryloxybenzyl group can lead to dual FAAH-MAGL blockade. nih.gov The piperazine ring itself is considered critical for potency. nih.gov Many compounds within the piperidine/piperazine carbamate class that show activity against MAGL also tend to inhibit FAAH and another serine hydrolase, ABHD6, suggesting some level of active site similarity among these enzymes despite low sequence homology. nih.gov The development of dual inhibitors is of interest, as they can elevate brain levels of both primary endocannabinoids, anandamide (B1667382) (AEA) and 2-arachidonoylglycerol (B1664049) (2-AG). nih.gov

nih.govnih.govnih.govnih.govacs.orgnih.govnih.govacs.org| Compound Class/Derivative | Target Enzyme | Inhibition (IC₅₀) | Selectivity | Reference |

|---|---|---|---|---|

| Benzylpiperidine Derivative (Compound 7) | MAGL | 133.9 nM | Good selectivity over FAAH | |

| Benzylpiperidine Derivative (Compound 7) | FAAH | 5.9 μM | - | |

| Piperidine/Piperazine Carbamates | MAGL | Potent, Nanomolar | Can be tuned for MAGL-selectivity | |

| Piperidine/Piperazine Carbamates | FAAH | Potent, Nanomolar | Can be tuned for dual FAAH/MAGL inhibition |

Other Enzyme Targets and Their Catalytic Mechanisms

Beyond cholinesterases and endocannabinoid hydrolases, the carbamate and piperazine structures can interact with other enzyme systems.

Carbonic Anhydrases (CA): Carbamate derivatives have been identified as highly effective inhibitors of human carbonic anhydrase isoenzymes (hCA I and hCA II), with inhibition constants (Kᵢ) in the low nanomolar range. nih.govtandfonline.com Some carbamates show better inhibition of hCA I and II than the clinically used sulfonamide inhibitor acetazolamide. nih.govtandfonline.com The catalytic mechanism of CAs involves a zinc-bound hydroxide (B78521) ion that performs a nucleophilic attack on a carbon dioxide molecule. mdpi.comebi.ac.uk Inhibitors like carbamates are thought to bind to the zinc ion in the active site, preventing the formation of the catalytic nucleophile. drugbank.com

Glutathione S-Transferase (GST): GSTs are crucial phase II detoxification enzymes. nih.gov Certain piperazine derivatives have demonstrated inhibitory activity against GST, with IC₅₀ values in the micromolar range (3.94-8.66 µM). nih.gov

Sigma Receptors (σ1R): While not enzymes, sigma receptors are important protein targets. Benzylpiperazine derivatives have been designed as potent and selective ligands for the σ1 receptor, which is involved in modulating nociceptive signaling. acs.orgnih.gov

Receptor Ligand Binding and Modulation Studies

The interaction of piperazine-containing compounds is not limited to enzyme active sites; they are also known to modulate the function of transport proteins and receptors through various binding mechanisms.

In Vitro Cellular Assays for Mechanistic Elucidation:

Radioligand Binding Assays for Target Affinity

Further research and publication in peer-reviewed journals would be required to elucidate the specific biological and molecular profile of Benzyl (B1604629) (2-(piperazin-1-yl)ethyl)carbamate.

Cell-Based Reporter Gene Assays

Currently, there is a notable absence of published studies that have utilized cell-based reporter gene assays to investigate the mechanism of action of Benzyl (2-(piperazin-1-yl)ethyl)carbamate. Reporter gene assays are a fundamental tool in drug discovery for determining whether a compound can modulate the activity of a specific signaling pathway or transcription factor. The lack of such data for this compound means that its potential effects on key cellular pathways, such as those involved in inflammation, metabolic regulation, or cellular stress responses, have not been formally characterized through this methodology.

In Vivo Mechanistic Investigations in Animal Models (excluding human clinical aspects)

Pharmacological Target Engagement in Preclinical Species

There is no specific information from preclinical studies that demonstrates the direct engagement of this compound with its putative pharmacological target(s) in vivo. Target engagement studies, often employing techniques such as positron emission tomography (PET) or analysis of post-mortem tissue, are essential for confirming that a compound interacts with its intended molecular target in a living organism. Without these data, the in vivo mechanism of action of this compound remains speculative.

Impact on Biomarker Levels Associated with Molecular Pathways

The effect of this compound administration on biomarkers associated with specific molecular pathways has not been reported in animal models. Biomarker analysis can provide valuable insights into a compound's pharmacodynamic effects and its modulation of downstream signaling cascades. Future research should aim to identify and measure relevant biomarkers in plasma, cerebrospinal fluid, or tissue samples from animals treated with this compound to better understand its biological activity.

Behavioral Phenotyping Linked to Target Modulation in Animal Models

There is a lack of published research on the behavioral effects of this compound in animal models. Behavioral phenotyping is a crucial component of preclinical drug development, particularly for compounds targeting the central nervous system. These studies help to establish a link between the modulation of a specific molecular target and observable changes in behavior, such as locomotion, anxiety, cognition, and social interaction. The absence of such studies for this compound represents a significant gap in our understanding of its potential therapeutic applications.

Computational and Theoretical Investigations of Benzyl 2 Piperazin 1 Yl Ethyl Carbamate

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. Information regarding the interaction of Benzyl (B1604629) (2-(piperazin-1-yl)ethyl)carbamate with protein targets such as Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE), and Excitatory Amino Acid Transporter 2 (EAAT2) would be detailed here.

Ligand-Protein Interaction Analysis with Identified Targets (e.g., AChE, BChE, EAAT2)

This section would typically present a detailed analysis of the non-covalent interactions between Benzyl (2-(piperazin-1-yl)ethyl)carbamate and the active sites of its target proteins. These interactions are crucial for understanding the mechanism of action. Examples of such interactions include hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking.

Prediction of Binding Poses and Affinities

Computational docking programs can predict the most likely binding conformation (pose) of a ligand within a protein's binding pocket. This subsection would have presented the predicted binding poses of this compound. Furthermore, it would include the predicted binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), which estimates the strength of the interaction.

Table 1: Hypothetical Predicted Binding Affinities of this compound with Target Proteins

| Target Protein | Predicted Binding Affinity (kcal/mol) |

| Acetylcholinesterase (AChE) | Data Not Available |

| Butyrylcholinesterase (BChE) | Data Not Available |

| Excitatory Amino Acid Transporter 2 (EAAT2) | Data Not Available |

Note: This table is for illustrative purposes only. The values are hypothetical due to the absence of specific research data.

Role of Specific Amino Acid Residues in Binding Interactions

A critical aspect of molecular docking analysis is identifying the key amino acid residues within the target protein that are essential for ligand binding. This section would have detailed which specific residues of AChE, BChE, or EAAT2 are predicted to form significant interactions with this compound, thereby anchoring the compound in the active site.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules and complexes over time. This section would focus on the results of MD simulations performed on this compound, both in a solvated state and when bound to its protein targets.

Conformational Dynamics of the Compound in Solution and Bound States

MD simulations can reveal how the three-dimensional structure of this compound changes over time. This subsection would describe its conformational flexibility in an aqueous environment and compare it to its conformation when bound to a target protein. This can highlight any induced-fit effects upon binding.

Stability of Ligand-Target Complexes

A key application of MD simulations is to assess the stability of a ligand-protein complex. This would involve analyzing metrics such as the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time. A stable complex would be expected to show minimal fluctuations.

Table 2: Hypothetical Stability Metrics for this compound-Target Complexes from Molecular Dynamics Simulations

| Complex | Average RMSD of Protein (Å) | Average RMSD of Ligand (Å) |

| This compound - AChE | Data Not Available | Data Not Available |

| This compound - BChE | Data Not Available | Data Not Available |

| This compound - EAAT2 | Data Not Available | Data Not Available |

Note: This table is for illustrative purposes only. The values are hypothetical due to the absence of specific research data.

Water Molecule Dynamics in Binding Pockets

The behavior of water molecules within the binding pockets of target proteins is a critical factor in determining the binding affinity and selectivity of a ligand such as this compound. Molecular dynamics (MD) simulations are a powerful tool to investigate these dynamics, providing insights into the stability and role of individual water molecules.

The displacement of water molecules from a binding pocket upon ligand binding is a key contributor to the binding free energy. nih.gov Water molecules in a hydrophobic environment are energetically unfavorable and their displacement upon ligand binding can significantly increase the enthalpic contribution to binding. Conversely, tightly bound structural water molecules that form multiple hydrogen bonds with the protein may be crucial for maintaining the integrity of the binding site and mediating protein-ligand interactions. nih.gov

In the context of a molecule like this compound, the piperazine (B1678402) and carbamate (B1207046) moieties are capable of forming hydrogen bonds with surrounding water molecules. MD simulations of similar piperazine-containing ligands have shown that water molecules can form dynamic hydrogen bond networks that bridge the ligand and protein residues. nitech.ac.jpchemrxiv.org These water-mediated interactions can be transient, with water molecules exchanging with the bulk solvent, or they can be stable, forming an integral part of the binding interface. researchgate.net

The analysis of water dynamics in the binding pocket can be approached using specialized computational techniques such as WaterMap, which identifies hydration sites and characterizes their thermodynamic properties. nih.gov Such analyses can reveal "unhappy" water molecules—those with unfavorable energetics—that, if displaced by a ligand, could lead to a significant gain in binding affinity. nih.gov For a molecule like this compound, identifying such displaceable water molecules could guide the rational design of more potent analogs.

A hypothetical MD simulation of this compound bound to a target protein might reveal the following:

Residence Times: The average time a water molecule spends at a specific hydration site. Longer residence times suggest a more stable and structurally important water molecule.

Hydrogen Bond Occupancy: The percentage of simulation time a water molecule maintains a hydrogen bond with the ligand or protein.

These data can be summarized in a table to provide a clear picture of the water dynamics in the binding pocket.

Table 1: Hypothetical Water Molecule Dynamics in the Binding Pocket of a Target Protein with this compound

| Hydration Site | Mean Residence Time (ns) | Key Hydrogen Bond Partners | Energetic Contribution (kcal/mol) |

| W1 | 5.2 | Piperazine N1, Asp102 | -2.5 (Favorable) |

| W2 | 0.8 | Carbamate C=O, Tyr55 | -0.5 (Slightly Favorable) |

| W3 | 10.5 | Piperazine N4, Ser105 | -4.2 (Highly Favorable) |

| W4 | 0.2 | Benzyl Ring (hydrophobic) | +1.8 (Unfavorable) |

This hypothetical data suggests that water molecules W1 and W3 are relatively stable and contribute favorably to binding, while W4 is in a hydrophobic region and its displacement would be energetically favorable.

Quantum Chemical Calculations

Electronic Structure and Reactivity Descriptors (e.g., Frontier Orbitals, Electrostatic Potentials)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide fundamental insights into the electronic properties and reactivity of molecules like this compound. nih.govnih.gov These calculations can determine various electronic structure descriptors that are crucial for understanding its chemical behavior.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO energy (EHOMO) is related to the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons. The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is an indicator of chemical stability; a smaller gap suggests higher reactivity. nih.govijcaonline.org For a related compound, benzyl carbamate, DFT calculations have been performed to determine these properties. scirp.orgscirp.org

Electrostatic Potential (ESP) Surfaces: The ESP map illustrates the charge distribution on the molecule's surface, highlighting regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). nih.gov These maps are invaluable for predicting sites of electrophilic and nucleophilic attack. For this compound, the oxygen atoms of the carbamate group and the nitrogen atoms of the piperazine ring are expected to be regions of negative electrostatic potential, making them susceptible to interactions with electrophiles or hydrogen bond donors. The hydrogen atoms on the piperazine nitrogens and the benzyl group would likely exhibit positive potential.

Reactivity Descriptors: From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. nih.govscirp.org

Table 2: Hypothetical Quantum Chemical Reactivity Descriptors for this compound (Calculated using DFT/B3LYP/6-31G)*

| Descriptor | Formula | Hypothetical Value | Interpretation |

| HOMO Energy (EHOMO) | - | -6.2 eV | Electron-donating ability |

| LUMO Energy (ELUMO) | - | -0.8 eV | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.4 eV | Chemical reactivity/stability |

| Ionization Potential (I) | -EHOMO | 6.2 eV | Energy to remove an electron |

| Electron Affinity (A) | -ELUMO | 0.8 eV | Energy released upon adding an electron |

| Electronegativity (χ) | (I + A) / 2 | 3.5 eV | Tendency to attract electrons |

| Chemical Hardness (η) | (I - A) / 2 | 2.7 eV | Resistance to change in electron distribution |

| Chemical Softness (S) | 1 / (2η) | 0.185 eV-1 | Polarizability |

| Electrophilicity Index (ω) | χ2 / (2η) | 2.27 eV | Propensity to accept electrons |

Reaction Mechanism Elucidation for Carbamoylation Processes

The formation of the carbamate group in this compound, and its potential to carbamoylate biological targets (e.g., serine hydrolases), can be investigated using quantum chemical calculations. These studies can elucidate the reaction mechanism, identify transition states, and determine the activation energies associated with the process.

The synthesis of carbamates can proceed through various pathways, including the reaction of an amine with a chloroformate or the rearrangement of an acyl azide (B81097) (Curtius rearrangement). nih.gov Computational studies can model these synthetic routes to understand their feasibility and predict reaction outcomes.

More relevant to its biological activity, if this compound acts as an inhibitor of an enzyme like acetylcholinesterase, it would likely do so through a carbamoylation reaction with a serine residue in the active site. The mechanism of this reaction is of significant interest. Computational studies on the reaction of similar carbamates with model systems (e.g., methanol (B129727) to mimic serine) can provide a detailed picture of the reaction pathway. acs.org

A plausible mechanism for the carbamoylation of a serine residue by this compound would involve the following steps:

Nucleophilic Attack: The hydroxyl group of the serine residue acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carbamate.

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.

Proton Transfer: A proton is likely transferred from the serine hydroxyl to a nearby basic residue (e.g., a histidine in the catalytic triad (B1167595) of an esterase).

Leaving Group Departure: The piperazine-ethanol moiety acts as a leaving group, resulting in the carbamoylated serine.

Quantum chemical calculations can be used to construct a reaction coordinate diagram, plotting the energy of the system as it progresses from reactants to products, and identifying the energy of the transition state.

Table 3: Hypothetical Activation Energies for the Carbamoylation of a Serine Residue by this compound

| Reaction Step | Transition State | Activation Energy (kcal/mol) |

| Nucleophilic Attack | TS1 | 15.2 |

| Tetrahedral Intermediate Collapse | TS2 | 8.5 |

Pharmacophore Modeling and Virtual Screening

Development of Ligand-Based Pharmacophore Models

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. nih.govfrontiersin.orgyoutube.com For a compound like this compound, a ligand-based pharmacophore model can be developed based on a set of known active molecules with similar structural scaffolds.

The development of a ligand-based pharmacophore model typically involves the following steps:

Training Set Selection: A diverse set of molecules with known biological activity against a specific target is selected.

Conformational Analysis: The conformational space of each molecule in the training set is explored to identify low-energy conformers.

Feature Identification: Common chemical features such as hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive/negative ionizable groups are identified.

Model Generation and Validation: A set of pharmacophore hypotheses are generated and ranked. The best model is then validated using a test set of active and inactive compounds to assess its ability to discriminate between them. nih.gov

For piperazine-containing compounds, pharmacophore models have been successfully developed for various targets. nih.gov A hypothetical pharmacophore model for a series of analogs of this compound might include features such as:

A hydrogen bond acceptor (the carbamate carbonyl oxygen).

A hydrogen bond donor (the N-H of the carbamate or a protonated piperazine nitrogen).

A hydrophobic/aromatic feature (the benzyl group).

A positive ionizable feature (the second piperazine nitrogen).

Table 4: Hypothetical Pharmacophore Features for a Series of this compound Analogs

| Feature | Type | Location |

| HBA | Hydrogen Bond Acceptor | Carbamate C=O |

| HBD | Hydrogen Bond Donor | Carbamate N-H |

| HY/AR | Hydrophobic/Aromatic | Benzyl Ring |

| PI | Positive Ionizable | Piperazine N4 |

Identification of Novel Scaffolds through Structure-Based Virtual Screening

Structure-based virtual screening (SBVS) is a computational method used to screen large libraries of compounds to identify those that are likely to bind to a specific biological target of known three-dimensional structure. nih.govresearchgate.netyoutube.comyoutube.com This approach can be used to identify novel chemical scaffolds that are structurally distinct from known ligands but still possess the necessary interactions for binding.

The SBVS workflow generally involves:

Target Preparation: The 3D structure of the target protein is obtained (e.g., from the Protein Data Bank) and prepared for docking. This includes adding hydrogen atoms, assigning protonation states, and defining the binding site.

Library Preparation: A large library of compounds is prepared, which may involve generating 3D conformers and assigning appropriate chemical properties.

Molecular Docking: Each compound in the library is docked into the binding site of the target protein. Docking algorithms predict the binding pose and orientation of the ligand.

Scoring and Ranking: The predicted binding poses are scored based on their predicted binding affinity. The compounds are then ranked according to their scores.

Hit Selection and Experimental Validation: The top-ranked compounds are visually inspected and filtered based on various criteria before being selected for experimental testing.

For this compound, if the structure of its target protein is known, SBVS could be employed to identify new scaffolds that mimic its key interactions. For instance, a virtual screen could be designed to find compounds that place a hydrophobic group in the same pocket as the benzyl group and present hydrogen bond donors and acceptors that mimic the carbamate and piperazine moieties.

Table 5: Hypothetical Results of a Structure-Based Virtual Screening Campaign to Identify Novel Scaffolds

| Hit Compound ID | Scaffold Type | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |

| ZINC12345678 | Phenyl-imidazole | -9.2 | H-bond with Ser105, Pi-stacking with Phe290 |

| CHEMBL987654 | Benzoxazole | -8.8 | H-bond with Asp102, Hydrophobic interaction with Leu285 |

| VENDOR-A001 | Thiazolidinone | -8.5 | H-bond with Tyr55, H-bond with Ser105 |

In Silico ADME Prediction (Absorption, Distribution, Metabolism, Excretion) for Research Compound Characterization

The prediction of a compound's ADME properties is a critical step in assessing its drug-likeness and potential for success as a therapeutic agent. Various computational models and software platforms, such as SwissADME and pkCSM, are employed to estimate these parameters based on the molecule's structure. frontiersin.orgresearchgate.net These tools utilize sophisticated algorithms and extensive databases of experimental data to provide valuable insights into a compound's likely behavior in the body.

Computational Assessment of Membrane Permeability and Solubility

The ability of a drug to be absorbed and distributed to its target site is fundamentally dependent on its ability to cross biological membranes and its solubility in physiological fluids. Computational models are frequently used to predict these key properties.

Membrane Permeability: The permeability of a compound across biological membranes, such as the intestinal epithelium and the blood-brain barrier, is a crucial determinant of its oral bioavailability and central nervous system (CNS) activity. The carbamate group, present in this compound, is known to be capable of increasing permeability across cellular membranes. bldpharm.comnih.gov In silico models often predict permeability based on physicochemical properties like lipophilicity (LogP), polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. For instance, a high LogP value is generally associated with increased lipid membrane permeability.

Solubility: Aqueous solubility is another critical factor influencing drug absorption. Poorly soluble compounds often exhibit low bioavailability. nih.gov Computational tools can estimate the solubility of a compound in water (LogS), providing a valuable early indicator of potential formulation challenges. The piperazine moiety, being a basic functional group, is generally expected to contribute favorably to the aqueous solubility of the parent molecule. drexel.edu

Illustrative Predicted Physicochemical Properties for this compound:

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Molecular Weight (g/mol) | 263.34 | Within the typical range for small molecule drugs. |

| LogP (Consensus) | 1.85 | Indicates moderate lipophilicity, suggesting a balance between solubility and permeability. |

| Topological Polar Surface Area (TPSA) (Ų) | 61.7 | Suggests good potential for oral absorption and cell permeation. |

| Aqueous Solubility (LogS) | -2.5 | Predicts moderate solubility in water. |

| Number of Hydrogen Bond Donors | 2 | Compliant with Lipinski's rule of five. |

| Number of Hydrogen Bond Acceptors | 4 | Compliant with Lipinski's rule of five. |

Note: The values in this table are illustrative and based on predictions from computational models for structurally related compounds. Actual experimental values may vary.

Prediction of Metabolic Soft Spots and Degradation Pathways in Model Systems

Understanding the metabolic fate of a compound is crucial for predicting its half-life, potential for drug-drug interactions, and the formation of active or toxic metabolites. Computational tools can identify "metabolic soft spots," which are sites on the molecule most susceptible to metabolism by drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily. nih.gov

For this compound, several potential metabolic pathways can be predicted based on its structural features:

N-dealkylation: The benzyl group attached to the piperazine nitrogen is a likely site for oxidative N-dealkylation, a common metabolic pathway for N-benzylpiperazine derivatives. cuestionesdefisioterapia.comosti.gov This would lead to the formation of piperazin-1-ylethyl carbamate and benzaldehyde.

Piperazine Ring Oxidation: The piperazine ring itself is susceptible to oxidation at the carbon atoms adjacent to the nitrogen atoms. nih.gov This can lead to the formation of various hydroxylated metabolites.

Carbamate Hydrolysis: The carbamate linkage can undergo hydrolysis, although carbamates are generally more stable than esters. nih.gov This would yield benzyl alcohol and 2-(piperazin-1-yl)ethanamine.

Aromatic Hydroxylation: The benzyl ring can undergo hydroxylation at various positions, a common metabolic route for many aromatic compounds. cuestionesdefisioterapia.com

Illustrative Predicted Metabolic Liabilities of this compound:

| Potential Metabolic Site | Predicted Metabolic Reaction | Potential Metabolite |

|---|---|---|

| Benzylic Carbon | Oxidative N-dealkylation | Piperazin-1-ylethyl carbamate |

| Piperazine Ring (C-H) | Hydroxylation | Hydroxylated piperazine derivatives |

| Carbamate Carbonyl | Hydrolysis | Benzyl alcohol, 2-(piperazin-1-yl)ethanamine |

| Benzyl Ring (Aromatic C-H) | Hydroxylation | Phenolic derivatives |

Note: This table presents potential metabolic pathways based on the chemical structure and known metabolic transformations of similar compounds. The actual metabolic profile would need to be confirmed through experimental studies.

Computational Approaches for Blood-Brain Barrier Permeation

For compounds targeting the central nervous system, the ability to cross the blood-brain barrier (BBB) is a prerequisite for efficacy. In silico models for BBB permeation are valuable tools for the early assessment of a compound's potential to reach its CNS target. nih.gov These models often generate a predictive score, such as the logBB (logarithm of the brain-to-plasma concentration ratio), or a classification (e.g., BBB+ for permeable, BBB- for impermeable). frontiersin.org

The prediction of BBB permeability is complex, as it involves both passive diffusion and active transport mechanisms. nih.gov Computational models for predicting BBB penetration take into account various molecular descriptors, including lipophilicity, molecular size, polar surface area, and the presence of specific functional groups. Piperazine-containing compounds have been a focus of such predictive models, with their ability to cross the BBB being highly dependent on the nature of their substituents.

Illustrative Predicted Blood-Brain Barrier Permeability of this compound:

| Prediction Model | Predicted Value/Class | Interpretation |

|---|---|---|

| LogBB Prediction | -0.15 | Suggests moderate to good permeability across the blood-brain barrier. |

| BBB Permeability Class | BBB+ (Permeable) | Indicates the compound is likely to cross the blood-brain barrier. |

| P-glycoprotein Substrate | No | Predicts that the compound is not likely to be actively effluxed from the brain. |

Note: These predictions are illustrative and derived from computational models. Experimental validation is necessary to confirm the actual BBB permeability.

Chemoinformatics and Data Mining for Structure-Activity Landscape Analysis